

physical properties of (2-Chloro-6-fluorophenyl)hydrazine hydrochloride

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Compound of Interest

Compound Name: (2-Chloro-6-fluorophenyl)hydrazine hydrochloride

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An In-Depth Technical Guide to the Physical Properties of **(2-Chloro-6-fluorophenyl)hydrazine Hydrochloride**

Introduction

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride is a substituted aromatic hydrazine salt of significant interest within synthetic and medicinal chemistry. It serves as a crucial building block in the development of novel heterocyclic compounds, particularly as a key intermediate for pharmaceuticals and agrochemicals.^[1] The precise arrangement of its chloro and fluoro substituents on the phenyl ring provides unique electronic properties that are leveraged in the synthesis of bioactive molecules such as triazole and pyrazole derivatives.^[1]

A thorough understanding of the physical properties of this compound is paramount for researchers and drug development professionals. These properties dictate everything from storage and handling to reaction conditions and analytical characterization. This guide provides a comprehensive overview of the key physical and chemical identifiers, spectroscopic characteristics, and the validated analytical methodologies used to determine them, ensuring a foundation of accuracy and reproducibility for its use in a research and development setting.

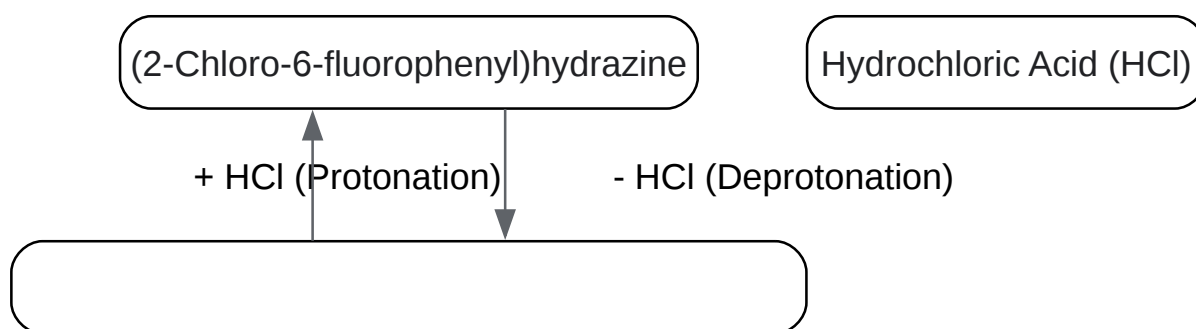
Chemical and Physical Identity

The foundational step in working with any chemical reagent is to confirm its identity through a collection of unique identifiers and fundamental physical properties. These data points are critical for regulatory compliance, accurate molar calculations, and predicting chemical behavior.

Structural and Molecular Identifiers

- Chemical Name: **(2-Chloro-6-fluorophenyl)hydrazine hydrochloride**
- CAS Number: 529512-79-6[2][3][4]
- Molecular Formula: $C_6H_7Cl_2FN_2$ [5] (representing the hydrochloride salt)
- Molecular Weight: 197.04 g/mol [4]
- Canonical SMILES: C1=CC(=C(C(=C1)Cl)NN)F[6]
- InChI Key: CGMWMYHEKGCISN-UHFFFAOYSA-N[6]

The relationship between the free base and its hydrochloride salt is a simple acid-base reaction, which is fundamental to its handling and solubility.



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Caption: Formation of the hydrochloride salt.

Core Physicochemical Data

The following table summarizes the key physical properties of (2-Chloro-6-fluorophenyl)hydrazine and its hydrochloride salt. It is important to distinguish between the free

base and the salt, as their properties can differ significantly.

Property	(2-Chloro-6-fluorophenyl)hydrazine (Free Base)	(2-Chloro-6-fluorophenyl)hydrazine hydrochloride	Notes
Appearance	Solid[7]	White to pale yellow crystalline powder (Typical for similar compounds)[8]	The hydrochloride salt form enhances stability and ease of handling compared to the free base.
Melting Point	67-69 °C[7]	Data not available; likely decomposes.	Phenylhydrazine hydrochlorides often exhibit high melting points with decomposition. For example, 2-Fluorophenylhydrazine hydrochloride melts at 200-205 °C with decomposition.[9][10]
Boiling Point	210 °C at 760 mmHg[7]	Not applicable; decomposes.	Salts are non-volatile and will decompose at high temperatures rather than boil.
Solubility	Data not available.	Expected to be soluble in water and other polar solvents. [8]	The hydrochloride salt form generally confers greater aqueous solubility, which is advantageous for many reaction types and for biological screening.

Spectroscopic and Analytical Profile

Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of the molecular structure. For a compound like **(2-Chloro-6-fluorophenyl)hydrazine hydrochloride**, techniques such as Mass Spectrometry, NMR, and IR spectroscopy are indispensable for identity confirmation and purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering clues to its structure through fragmentation patterns.

- Predicted Monoisotopic Mass (Free Base): 160.02036 Da[6]
- Predicted $[M+H]^+$ (Free Base): 161.02764 m/z [6]

Expert Insight: When analyzing the hydrochloride salt via electrospray ionization (ESI), it is common to observe the molecular ion of the free base ($[M+H]^+$), as the HCl is lost during ionization. The presence of chlorine would be indicated by a characteristic $M+2$ isotopic pattern with an intensity ratio of approximately 3:1 for the ^{35}Cl and ^{37}Cl isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.

- ^1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the hydrazine (NH-NH_2) protons. The aromatic region would display complex splitting patterns due to coupling between the protons and the fluorine atom. For similar compounds like 3- and 4-fluorophenylhydrazine hydrochloride in DMSO-d_6 , the hydrazine protons appear as broad signals at high chemical shifts ($\delta > 8$ ppm).[11][12]
- ^{13}C NMR: The carbon NMR provides information on the carbon framework. The number of signals would confirm the substitution pattern, and the carbon directly attached to the fluorine atom would exhibit a large coupling constant ($^1J_{\text{CF}}$), which is characteristic of C-F bonds.[13]

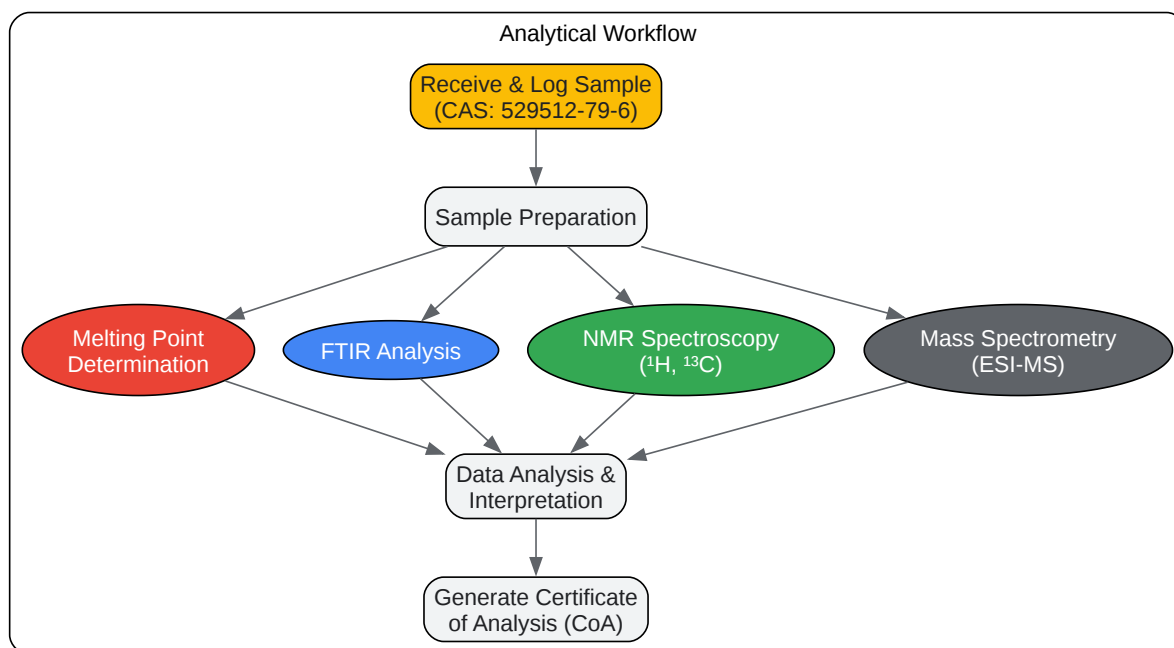
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(2-Chloro-6-fluorophenyl)hydrazine hydrochloride** would be expected to show characteristic absorption bands:

- N-H stretching: Broad bands in the region of 3200-3400 cm^{-1} corresponding to the hydrazine moiety.
- Aromatic C-H stretching: Sharp peaks just above 3000 cm^{-1} .
- Aromatic C=C stretching: Bands in the 1450-1600 cm^{-1} region.
- C-F and C-Cl stretching: Strong absorptions in the fingerprint region (typically 1000-1300 cm^{-1} for C-F and 600-800 cm^{-1} for C-Cl).

Validated Analytical Methodologies

To ensure trustworthiness and reproducibility, the physical properties described must be determined using standardized, self-validating protocols. The following section details the methodologies for key analytical techniques.



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Caption: Standard workflow for physical characterization.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a pure substance, while a broad and depressed range suggests the presence of impurities.

Protocol:

- Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline sample.

- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Measurement:** Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range.
- **Refined Measurement:** Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the ramp rate to 1-2 °C/min for an accurate determination.
- **Recording:** Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. Note any decomposition (color change, gas evolution).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: This technique confirms the presence of key functional groups by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Protocol (KBr Pellet Method):

- **Sample Preparation:** Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
- **Grinding:** Gently grind the mixture until a fine, homogeneous powder is obtained.
- **Pressing:** Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the FTIR spectrometer.
- **Data Acquisition:** Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} to achieve a good signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

NMR Spectroscopy

Causality: NMR provides the most definitive structural information, mapping the chemical environment of each proton and carbon atom in the molecule.

Protocol:

- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrochloride salts.[\[11\]](#)[\[12\]](#)
- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- **Instrumentation:** Insert the NMR tube into the spectrometer's probe.
- **Tuning and Shimming:** Allow the instrument to lock onto the deuterium signal of the solvent, and then perform shimming to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the ¹H spectrum, followed by the ¹³C spectrum and any other necessary 2D experiments (e.g., COSY, HSQC).
- **Data Processing:** Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Safety, Storage, and Handling

Trustworthiness: A complete technical profile must include authoritative safety and handling information to ensure the well-being of researchers.

- **Hazard Identification:** **(2-Chloro-6-fluorophenyl)hydrazine hydrochloride** is classified as hazardous.[\[14\]](#)
 - H302: Harmful if swallowed.[\[14\]](#)
 - H312: Harmful in contact with skin.[\[14\]](#)
 - H315: Causes skin irritation.[\[14\]](#)

- H319: Causes serious eye irritation.[14]
- H332: Harmful if inhaled.[14]
- H335: May cause respiratory irritation.[14]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.[15] The free base is recommended to be stored at 4°C under an inert nitrogen atmosphere.[7]

Conclusion

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride is a valuable reagent whose effective use is predicated on a solid understanding of its physical properties. This guide has detailed its key chemical identifiers, summarized its physicochemical and spectroscopic data, and provided the explicit methodologies required for its characterization. By adhering to these protocols and safety guidelines, researchers can ensure the integrity of their materials and the validity of their experimental outcomes, ultimately facilitating the successful application of this compound in synthetic and pharmaceutical development programs.

References

- Echemi. (n.d.). Hydrazine, (2-chloro-6-fluorophenyl)-, hydrochloride (1:1) Safety Data Sheets.
- Chemical Label. (n.d.). **(2-chloro-6-fluorophenyl)hydrazine hydrochloride**.
- Benchchem. (n.d.). (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2.
- Sigma-Aldrich. (n.d.). 2-Fluorophenylhydrazine hydrochloride 97.
- Fisher Scientific. (2009, September 22).
- Sigma-Aldrich. (2024, March 4).
- The Royal Society of Chemistry. (n.d.).
- Thermo Fisher Scientific. (2010, November 16).
- PubChem. (n.d.). 2-Chlorophenylhydrazine hydrochloride | C₆H₈Cl₂N₂ | CID 443287.
- MySkinRecipes. (n.d.). (2-Chloro-6-fluorophenyl)hydrazine.

- ChemicalBook. (n.d.). 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR spectrum.
- PubChemLite. (n.d.). **(2-chloro-6-fluorophenyl)hydrazine hydrochloride** (C6H6ClFN2).
- PubChem. (n.d.). 2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844.
- Santa Cruz Biotechnology. (n.d.). (2-Chloro-6-fluoro-benzyl)-hydrazine hydrochloride | CAS 883546-66-5.
- NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook.
- Global Chemmade. (n.d.).
- PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981.
- BLD Pharm. (n.d.). 529512-79-6|**(2-Chloro-6-fluorophenyl)hydrazine hydrochloride**.
- ChemNet. (n.d.). 2924-15-4 2-Fluorophenylhydrazine hydrochloride.
- SpectraBase. (n.d.). (2-Fluorophenyl)hydrazine hydrochloride - Optional[MS (GC)] - Spectrum.
- ChemUniverse. (n.d.). **(2-CHLORO-6-FLUOROPHENYL)HYDRAZINE HYDROCHLORIDE**.
- Fisher Scientific. (n.d.). CAS RN 2924-16-5.
- CAS Common Chemistry. (n.d.). (4-Fluorophenyl)hydrazine hydrochloride.
- Sigma-Aldrich. (n.d.). (2-Chloro-6-fluorophenyl)hydrazine | 175276-74-1.

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Sources

- 1. (2-Chloro-6-fluorophenyl)hydrazine [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. 529512-79-6|(2-Chloro-6-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - (2-chloro-6-fluorophenyl)hydrazine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]
- 7. (2-Chloro-6-fluorophenyl)hydrazine | 175276-74-1 [sigmaaldrich.com]

- 8. chemiis.com [chemiis.com]
- 9. 2-氟苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Fluorophenylhydrazine hydrochloride | 2924-15-4 [chemnet.com]
- 11. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) ¹H NMR spectrum [chemicalbook.com]
- 12. 4-Fluorophenylhydrazine hydrochloride(823-85-8) ¹H NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. chemical-label.com [chemical-label.com]
- 15. fishersci.com [fishersci.com]
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